4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid is a boronic acid derivative that features a chlorophenyl group, a tert-butoxycarbonyl (BOC) protected methylamino group, and a boronic acid functional group. This compound is significant in organic synthesis and medicinal chemistry due to its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
This compound can be classified as an organoboron compound, specifically a boronic acid. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. They are widely used in organic synthesis, particularly in cross-coupling reactions.
The synthesis of 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and the use of solvents that facilitate the reaction while minimizing side reactions.
The molecular structure of 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid includes:
The molecular formula can be represented as . The compound's molecular weight is approximately 253.63 g/mol.
4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic acid group. This property makes it valuable for enzyme inhibition and molecular recognition applications. The BOC-protected methylamino group enhances stability and selectivity during these interactions.
Relevant data regarding melting point, boiling point, and specific reactivity conditions would need to be determined experimentally or sourced from detailed chemical databases.
4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid has diverse applications in scientific research:
Boronic acids have emerged as privileged pharmacophores in modern drug design due to their unique reversible covalent binding capability with biological nucleophiles. The trigonal-to-tetrahedral transition upon binding enables potent inhibition of enzymes featuring serine, threonine, or tyrosine residues in their active sites [1] [4]. This mechanism underpins the clinical success of FDA-approved boronic acid drugs:
Table 1: Therapeutic Applications of Boronic Acid Derivatives
Biological Target | Inhibitor Example | Therapeutic Area | Key Advantage |
---|---|---|---|
Proteasome | Bortezomib | Oncology | Selective apoptosis in cancer cells |
β-lactamase | Vaborbactam | Anti-infective | Restores β-lactam antibiotic efficacy |
Tubulin | Cis-stilbene boronic acids | Oncology | Overcomes multidrug resistance |
Kinases | Ortho-chlorophenyl boronics | Oncology/Inflammation | Enhanced target occupancy |
Boronic acids demonstrate exceptional metabolic stability compared to carboxylic acid bioisosteres, with degradation to boric acid – a naturally occurring compound with low toxicity [1] [4]. Their synthetic versatility enables incorporation into complex scaffolds via Suzuki-Miyaura cross-coupling and other transition metal-catalyzed reactions, facilitating rapid structure-activity relationship (SAR) exploration [7].
The tert-butoxycarbonyl (BOC) protecting group confers critical pharmaceutical advantages to amino-functionalized boronic acids. In 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid, the BOC group:
Table 2: Comparative Properties of BOC-Protected vs. Unprotected Aminophenylboronic Acids
Property | BOC-Protected | Unprotected Amine | Significance |
---|---|---|---|
Aqueous solubility | 25-50 µM | >500 µM | Impacts formulation strategy |
Plasma stability (t½) | >6 hours | <30 minutes | Determines dosing frequency |
Membrane permeability | Moderate (Papp ≈15×10⁻⁶ cm/s) | Low (Papp ≈5×10⁻⁶ cm/s) | Affects cellular uptake |
Chemical synthesis yield | >80% after purification | <60% | Improves synthetic feasibility |
The dual polarity profile of BOC-protected amines – hydrophobic BOC group combined with polar boronic acid – creates membrane-permeable prodrugs that release active amines intracellularly. This property is exemplified in 4-N-Boc-4-N-methylaminopiperidine derivatives, where BOC protection enables penetration through the blood-brain barrier for CNS-targeted therapeutics [2].
The strategic incorporation of ortho-chloro substituents on phenylboronic acid scaffolds enhances kinase inhibition through multiple mechanisms:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6